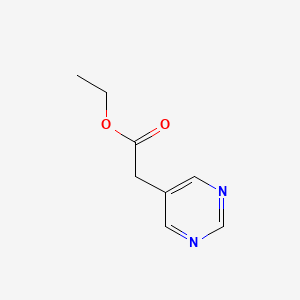

Ethyl 2-(pyrimidin-5-YL)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-pyrimidin-5-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)3-7-4-9-6-10-5-7/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFYKRSTLSLCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70614355 | |

| Record name | Ethyl (pyrimidin-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-48-8 | |

| Record name | Ethyl (pyrimidin-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cornerstone of Modern Therapeutics: A Technical Guide to Ethyl 2-(pyrimidin-5-YL)acetate (CAS 6214-48-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Drug Discovery

In the intricate world of medicinal chemistry, the final therapeutic agent is often the culmination of a multi-step synthetic journey, built upon a scaffold of versatile and reactive intermediates. Ethyl 2-(pyrimidin-5-YL)acetate, identified by its CAS number 6214-48-8, is one such pivotal building block. While not a therapeutic agent itself, this pyrimidine derivative is a cornerstone in the synthesis of a wide array of biologically active molecules. The pyrimidine ring system is a privileged scaffold in drug discovery, forming the core of everything from anticancer and antiviral agents to central nervous system drugs.[1][2] This guide serves as an in-depth technical resource for researchers, providing critical information on the synthesis, properties, analysis, and strategic application of Ethyl 2-(pyrimidin-5-YL)acetate in the pharmaceutical landscape.

Physicochemical Properties and Specifications

Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis, ensuring predictability in reactions, and maintaining safety. Ethyl 2-(pyrimidin-5-YL)acetate is a stable organic compound whose characteristics are foundational to its role in complex synthetic pathways.

| Property | Value | Source |

| CAS Number | 6214-48-8 | [3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [4] |

| Molecular Weight | 166.18 g/mol | [4] |

| Purity Specification | Typically ≥95% - 97% | [4] |

| Appearance | Inferred: Off-white to yellow solid or oil | General Data |

| Storage Conditions | Store long-term in a cool, dry place | [4] |

Synthesis and Mechanistic Insight

The synthesis of pyrimidine derivatives is a well-established field of organic chemistry, often relying on condensation reactions. While specific, detailed protocols for the industrial-scale synthesis of Ethyl 2-(pyrimidin-5-YL)acetate are often proprietary, the general approach involves the construction of the pyrimidine ring from acyclic precursors.

One of the most fundamental and widely used methods for creating the pyrimidine core is the Biginelli reaction . This one-pot, multi-component reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[5] This powerful reaction creates the dihydropyrimidine core, which can be subsequently oxidized or modified to achieve the desired pyrimidine structure.

Another versatile approach involves the reaction of amidines with α,β-unsaturated carbonyl compounds. The inherent reactivity of the functional groups allows for a cyclization cascade that efficiently yields the pyrimidine ring. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are also instrumental in functionalizing pre-formed pyrimidine rings, allowing for the introduction of diverse substituents.[6]

The synthesis of Ethyl 2-(pyrimidin-5-YL)acetate specifically would likely involve a strategy that builds the acetate side chain onto a pre-formed pyrimidine ring or incorporates it during the ring-forming condensation step.

Caption: Generalized synthetic logic for pyrimidine ring formation.

Application in Drug Discovery: A Gateway to Advanced Therapeutics

The true value of Ethyl 2-(pyrimidin-5-YL)acetate lies in its function as a versatile intermediate. Its ester and pyrimidine functionalities provide two key points for chemical modification, allowing for the construction of more complex molecules.

A critical application is its role as a precursor in the synthesis of other key intermediates. For instance, Ethyl 2-(pyrimidin-5-YL)acetate is used in the synthesis of 5-pyrimidineethanol .[7] This is achieved through the chemical reduction of the ethyl ester group to a primary alcohol. This transformation is fundamental because it converts the ester—a relatively stable functional group—into a hydroxyl group, which is a highly versatile nucleophile and a common attachment point for further molecular elaboration in drug candidates.

Caption: Conversion of the starting ester to a key alcohol intermediate.

While direct examples linking 5-pyrimidineethanol to final drug products are not readily found in public literature, the strategic importance of related pyrimidine intermediates is well-documented. For example, a structurally similar compound, Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate, is a crucial precursor for a class of dihydropyrrolopyrimidine-selective Janus kinase 2 (JAK2) inhibitors .[1] These inhibitors are at the forefront of treating myeloproliferative neoplasms and inflammatory diseases. Similarly, other substituted anilino-pyrimidine compounds are potent inhibitors of mutated forms of the epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer.[5][6] This illustrates the power of the pyrimidine scaffold, accessed through intermediates like Ethyl 2-(pyrimidin-5-YL)acetate, in generating high-value, targeted therapeutics.

Analytical Characterization and Quality Control

Ensuring the identity and purity of a starting material is a non-negotiable aspect of pharmaceutical synthesis. A multi-technique approach is employed to provide a comprehensive characterization of Ethyl 2-(pyrimidin-5-YL)acetate, forming a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the primary tool for structural elucidation. The spectrum of Ethyl 2-(pyrimidin-5-YL)acetate would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene (CH₂) bridge, and distinct signals in the aromatic region for the three protons on the pyrimidine ring. The precise chemical shifts and coupling constants provide an unambiguous fingerprint of the molecule.[8][9]

-

¹³C NMR: This technique confirms the carbon backbone of the molecule. Expected signals would include those for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene bridge, and the unique carbons of the pyrimidine ring.[10]

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. For Ethyl 2-(pyrimidin-5-YL)acetate, the molecular ion peak (M+) would be observed at m/z 166.18, confirming the elemental composition. Analysis of the fragmentation pattern can provide further structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key characteristic absorption bands would be expected for the C=O stretch of the ester group (typically around 1735 cm⁻¹) and C=N stretching vibrations from the pyrimidine ring.[9]

| Analytical Technique | Expected Key Features | Purpose |

| ¹H NMR | Signals for ethyl group (quartet, triplet), methylene singlet, and pyrimidine protons. | Confirms proton environment and structure. |

| ¹³C NMR | Resonances for carbonyl, aliphatic, and aromatic carbons. | Confirms carbon skeleton. |

| Mass Spec (MS) | Molecular ion peak at m/z ≈ 166. | Confirms molecular weight and formula. |

| IR Spectroscopy | Strong C=O absorption band (~1735 cm⁻¹). | Confirms presence of key functional groups. |

| Purity (HPLC) | Single major peak indicating >95% purity. | Quantifies purity and detects impurities. |

Protocol Example: Saponification to 2-(Pyrimidin-5-yl)acetic acid

To illustrate the utility of Ethyl 2-(pyrimidin-5-YL)acetate, the following protocol details its conversion to the corresponding carboxylic acid. This is a common subsequent step in synthesis, as the carboxylic acid can be readily converted into amides, which are prevalent in many drug molecules.

Objective: To hydrolyze the ethyl ester of Ethyl 2-(pyrimidin-5-YL)acetate to form 2-(Pyrimidin-5-yl)acetic acid.

Materials:

-

Ethyl 2-(pyrimidin-5-YL)acetate (1.0 eq)

-

Ethanol (or Methanol/Water mixture)

-

Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (1.1 - 1.5 eq)

-

Hydrochloric Acid (HCl), 1M solution

-

Ethyl Acetate (for extraction)

-

Magnesium Sulfate (or Sodium Sulfate), anhydrous

-

Deionized Water

Experimental Workflow:

-

Dissolution: Dissolve Ethyl 2-(pyrimidin-5-YL)acetate in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add an aqueous solution of NaOH (1.1 eq) to the flask. The causality here is that the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

-

Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of a new, more polar spot for the carboxylate salt.

-

Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: Re-dissolve the residue in water and cool the solution in an ice bath. Slowly add 1M HCl dropwise with stirring to neutralize the sodium carboxylate and protonate it to the free carboxylic acid. The target compound will precipitate out as the pH drops below its pKa (typically pH 3-4).

-

Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3x volumes). The organic layers are combined.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-(Pyrimidin-5-yl)acetic acid, which can be further purified by recrystallization.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of Ethyl 2-(pyrimidin-5-YL)acetate is essential. While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely published, data from closely related pyrimidine acetates and bromo-derivatives provide strong guidance on potential hazards.

-

Hazards: Expected to be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place to ensure long-term stability.[4]

Conclusion and Future Outlook

Ethyl 2-(pyrimidin-5-YL)acetate represents a quintessential example of a high-value chemical intermediate. Its strategic importance is not in its own biological activity, but in its potential to be transformed into a multitude of complex molecules that target critical biological pathways in human disease. From kinase inhibitors for cancer to novel antiviral agents, the pyrimidine scaffold remains a fertile ground for discovery. As synthetic methodologies become more advanced, the ability to efficiently and selectively functionalize core structures like the one provided by Ethyl 2-(pyrimidin-5-YL)acetate will continue to be a driving force in the development of next-generation therapeutics. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this versatile building block into their drug discovery programs.

References

-

- PubMed

-

- Arabian Journal of Chemistry

-

- ResearchGate

-

- SynQuest Labs

-

- ResearchGate

-

- National Center for Biotechnology Information

-

- National Center for Biotechnology Information

-

- Connect Journals

-

- Pandawa Institute Journals

-

- Google Patents

-

- Guidechem

-

- Der Pharma Chemica

-

- ARKIVOC

-

- National Center for Biotechnology Information

-

- Google Patents

-

- National Center for Biotechnology Information

-

- CP Lab Safety

-

- PubChem

-

- TÜBİTAK Academic Journals

-

- ChemicalBook

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designing Next-Generation Drug-Like Molecules for Medicinal Applications | MDPI Books [mdpi.com]

- 4. journalijar.com [journalijar.com]

- 5. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 6. CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. connectjournals.com [connectjournals.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(pyrimidin-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(pyrimidin-5-yl)acetate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] The precise structural elucidation of pyrimidine derivatives is paramount for understanding their structure-activity relationships and for ensuring the quality and purity of synthesized compounds. This guide provides a detailed technical overview of the essential spectroscopic techniques used to characterize Ethyl 2-(pyrimidin-5-yl)acetate: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document, authored from the perspective of a Senior Application Scientist, emphasizes not only the interpretation of spectroscopic data but also the underlying principles that guide experimental design and data acquisition.

Molecular Structure and Isomeric Considerations

Before delving into the spectroscopic data, it is crucial to understand the molecular structure of Ethyl 2-(pyrimidin-5-yl)acetate. The molecule consists of a pyrimidine ring substituted at the 5-position with an ethyl acetate group. It is important to distinguish this isomer from its structural relatives, such as Ethyl 2-(pyrimidin-2-yl)acetate[3] or Ethyl 2-(pyrimidin-4-yl)acetate, as each will exhibit a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution.[4] Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the number of chemically distinct protons, their electronic environments, and their spatial relationships through spin-spin coupling.

Experimental Protocol: ¹H NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H NMR spectra is essential for accurate structural interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 2-(pyrimidin-5-yl)acetate in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal resolution.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is generally sufficient.

-

-

Acquisition Parameters:

-

Spectral Width (SW): A range of -2 to 12 ppm is typically adequate for most organic compounds.[4]

-

Number of Scans (NS): 16 to 64 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds between pulses ensures proper relaxation of the protons.

-

-

Data Processing:

-

Fourier Transformation (FT): Convert the time-domain signal (FID) into a frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum for accurate integration.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-

Predicted ¹H NMR Data for Ethyl 2-(pyrimidin-5-yl)acetate

The following table summarizes the predicted ¹H NMR spectral data. These predictions are based on established chemical shift ranges for similar pyrimidine derivatives and the known effects of substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 | ~9.1 | Singlet (s) | 1H | - |

| H-4, H-6 | ~8.7 | Singlet (s) | 2H | - |

| -CH₂- (acetate) | ~3.8 | Singlet (s) | 2H | - |

| -O-CH₂- (ethyl) | ~4.2 | Quartet (q) | 2H | ~7.1 |

| -CH₃ (ethyl) | ~1.3 | Triplet (t) | 3H | ~7.1 |

Interpretation of the ¹H NMR Spectrum

-

Pyrimidine Protons (H-2, H-4, H-6): The protons on the pyrimidine ring are expected to appear in the downfield region (δ > 8.5 ppm) due to the deshielding effect of the electronegative nitrogen atoms. The H-2 proton, situated between two nitrogen atoms, will be the most deshielded. The chemically equivalent H-4 and H-6 protons will appear as a single peak.

-

Methylene Protons of the Acetate Group (-CH₂-): The methylene protons adjacent to the pyrimidine ring will likely appear as a singlet around 3.8 ppm.

-

Ethyl Group Protons (-O-CH₂- and -CH₃): The ethyl group will exhibit a characteristic quartet and triplet pattern. The methylene protons (-O-CH₂-) are deshielded by the adjacent oxygen atom and will appear as a quartet around 4.2 ppm due to coupling with the neighboring methyl protons.[5] The methyl protons (-CH₃) will appear as a triplet around 1.3 ppm, split by the adjacent methylene protons.[5]

Figure 1: Structure of Ethyl 2-(pyrimidin-5-yl)acetate with proton numbering.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup:

-

Spectrometer: A 100 MHz or higher spectrometer is recommended.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is commonly used to simplify the spectrum and enhance sensitivity.[4]

-

-

Acquisition Parameters:

-

Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and baseline correction.

Predicted ¹³C NMR Data for Ethyl 2-(pyrimidin-5-yl)acetate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~170 |

| C-2 | ~158 |

| C-4, C-6 | ~157 |

| C-5 | ~125 |

| -O-CH₂- (ethyl) | ~61 |

| -CH₂- (acetate) | ~40 |

| -CH₃ (ethyl) | ~14 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear at the lowest field, around 170 ppm.

-

Pyrimidine Carbons (C-2, C-4, C-6, C-5): The carbons of the pyrimidine ring will resonate in the aromatic region. C-2, C-4, and C-6, being directly attached to nitrogen, will be significantly downfield compared to C-5.

-

Ethyl Group Carbons (-O-CH₂- and -CH₃): The methylene carbon of the ethyl group, being attached to an oxygen atom, will be more deshielded (~61 ppm) than the terminal methyl carbon (~14 ppm).

-

Acetate Methylene Carbon (-CH₂-): The methylene carbon of the acetate group will appear further upfield compared to the pyrimidine carbons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[6]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for both liquid and solid samples with minimal sample preparation.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data for Ethyl 2-(pyrimidin-5-yl)acetate

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | 3100-3000 | Medium-Weak |

| C-H stretching (aliphatic) | 3000-2850 | Medium |

| C=O stretching (ester) | ~1735 | Strong |

| C=N and C=C stretching (pyrimidine ring) | 1600-1450 | Medium-Strong |

| C-O stretching (ester) | 1300-1000 | Strong |

Interpretation of the IR Spectrum

-

C=O Stretch: A strong absorption band around 1735 cm⁻¹ is a clear indication of the ester carbonyl group.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

-

Pyrimidine Ring Vibrations: The C=N and C=C stretching vibrations within the pyrimidine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretches: Strong absorptions in the 1300-1000 cm⁻¹ range will correspond to the C-O stretching vibrations of the ester group.

Figure 2: Key functional group regions in the IR spectrum of Ethyl 2-(pyrimidin-5-yl)acetate.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule. Electron ionization (EI) can also be used, often in conjunction with gas chromatography (GC-MS).

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and molecular formula confirmation.

-

Data Acquisition: The mass spectrum is typically acquired over a mass-to-charge (m/z) range of 50-500.

Predicted Mass Spectrometry Data for Ethyl 2-(pyrimidin-5-yl)acetate

-

Molecular Formula: C₈H₁₀N₂O₂

-

Molecular Weight: 166.18 g/mol [3]

-

Predicted Molecular Ion Peak ([M]⁺ or [M+H]⁺): m/z 166 or 167

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The peak corresponding to the molecular weight of the compound will be observed. In ESI, this is often the protonated molecule [M+H]⁺ at m/z 167.

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OEt, 45 Da) and the loss of the entire ester group. The pyrimidine ring is relatively stable, and its fragmentation will depend on the ionization energy.[7]

Sources

- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. article.sapub.org [article.sapub.org]

An In-Depth Technical Guide to Ethyl 2-(pyrimidin-5-YL)acetate: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(pyrimidin-5-yl)acetate is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its pyrimidine core is a prevalent feature in numerous approved drugs and clinical candidates, highlighting its significance in the pursuit of novel therapeutics. This technical guide provides a comprehensive overview of the commercial landscape for this valuable intermediate, including a detailed analysis of suppliers, current pricing structures, and typical purity specifications. Furthermore, this document delves into the synthetic methodologies for its preparation, offering a detailed, field-tested experimental protocol. The guide also explores the critical role of Ethyl 2-(pyrimidin-5-yl)acetate in drug discovery, with a focus on its application in the development of kinase inhibitors and other targeted therapies. Finally, a thorough examination of its physicochemical properties, analytical characterization, and safety considerations is presented to equip researchers with the essential knowledge for its effective and safe utilization in the laboratory.

Commercial Landscape: Sourcing and Procurement

The accessibility of high-quality starting materials is a critical first step in any research and development endeavor. Ethyl 2-(pyrimidin-5-yl)acetate is commercially available from a range of suppliers, catering to both small-scale research and larger-scale development needs.

Prominent Suppliers

A survey of the chemical supplier landscape reveals several key vendors offering Ethyl 2-(pyrimidin-5-yl)acetate and its derivatives. These suppliers vary in their geographical location, the scale of their operations, and the specific grades of the compound they provide.

Table 1: Key Commercial Suppliers of Pyrimidine Derivatives

| Supplier | Location | Noteworthy Offerings | Website |

| Atomax Chemicals Co., Ltd. | Guangdong, China | Offers a broad range of chiral chemicals, amino acids, and pharmaceutical raw materials for both R&D and bulk scale.[1] | [Not Available] |

| Shanghai Hope Chem Co., Ltd. | Shanghai, China | A contract research organization (CRO) providing custom synthesis and a catalog of intermediates.[1] | [Not Available] |

| NovoChemy Ltd. | [Location Not Specified] | Provides a catalog of chemical products for research and development.[1] | [Not Available] |

| Hyma Synthesis Pvt. Ltd. | Hyderabad and Vizag, India | Specializes in high-end contract research and custom synthesis of complex chemicals and APIs.[2] | [Link] |

| JHECHEM CO LTD | Zhejiang, China | A manufactory and trader of various chemical products, including heterocyclic compounds.[3] | |

| Anax Laboratories | Telangana, India | Offers a range of building blocks and intermediates for drug discovery.[4] | |

| Pharmaffiliates | [Location Not Specified] | Supplier of pharmaceutical reference standards and specialty chemicals.[5] | [Link] |

| Synblock | [Location Not Specified] | Offers a variety of building blocks for chemical synthesis.[6] | |

| CP Lab Safety | [Location Not Specified] | Distributor of a wide range of laboratory chemicals and supplies.[7] | [Link] |

Pricing and Purity Analysis

The cost of Ethyl 2-(pyrimidin-5-yl)acetate and its analogs can fluctuate based on purity, quantity, and the supplier. For research-grade materials, prices are typically quoted for milligram to gram quantities. While specific pricing for the title compound is not always publicly listed, data for structurally similar pyrimidine derivatives provides a valuable benchmark.

Table 2: Representative Pricing for Commercially Available Pyrimidine Acetate Derivatives

| Compound | Supplier | Purity | Quantity | Price (USD) |

| Ethyl 2-(pyrimidin-2-yl)acetate | CP Lab Safety | min 97% | 100 mg | $46.75[7] |

| Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate | Lead Sciences | 97% | 100 mg | €12.00 |

| Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate | Lead Sciences | 97% | 1 g | €32.00 |

| Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate | Lead Sciences | 97% | 5 g | €102.00 |

It is imperative for researchers to request quotes from multiple suppliers to ensure competitive pricing and to verify the purity specifications to meet the requirements of their specific application. For larger quantities, direct negotiation with the manufacturer or a bulk supplier is recommended.

Synthetic Pathways and Methodologies

The synthesis of Ethyl 2-(pyrimidin-5-yl)acetate and its derivatives is a topic of significant interest in organic and medicinal chemistry. Several synthetic routes have been reported, often involving the construction of the pyrimidine ring followed by the introduction or modification of the acetate side chain.

General Synthetic Strategies

The pyrimidine core can be assembled through various condensation reactions. A common and versatile method is the Biginelli reaction, which involves the one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea.[8] Modifications of this and other classical methods allow for the introduction of diverse substituents on the pyrimidine ring.

Figure 1: General workflow for pyrimidine synthesis.

Exemplary Experimental Protocol: Synthesis of a Substituted Ethyl Pyrimidine-carboxylate

The following protocol is a representative example of a synthetic procedure for a substituted ethyl pyrimidine-carboxylate, adapted from literature procedures for similar compounds.[9] This multi-step synthesis involves the initial formation of a quinoline-carboxylic acid, followed by esterification.

Step 1: Synthesis of 2-Aminophenylquinoline-4-carboxylic Acid

-

To a round-bottom flask, add potassium hydroxide (3 mmol) and water (0.10 mL).

-

Sequentially add ethanol (10 mL), the appropriate isatin derivative (1 mmol), and aminoacetophenone (1.2 mmol).

-

Heat the mixture to reflux with stirring for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, remove the solvent under reduced pressure.

-

Add water (approximately 10 mL) to the residue and wash with diethyl ether (3 x 15 mL).

-

Treat the aqueous phase with dilute hydrochloric acid (5%) to adjust the pH to approximately 5-6.

-

Filter the precipitated solid and wash with cold water and diethyl ether. The resulting carboxylic acid is used in the next step without further purification.

Step 2: Esterification to Ethyl 2-(2-Aminophenyl)quinoline-4-carboxylate

-

Dissolve the 2-aminophenylquinoline-4-carboxylic acid (1 mmol) in ethanol (10 mL/mmol) and cool the solution to 0°C.

-

Add thionyl chloride (2 mmol) dropwise under an argon atmosphere.

-

Allow the mixture to reflux for 24 hours, monitoring the reaction by TLC (DCM:MeOH, 9:1).

-

Upon completion, remove the solvent under vacuum.

-

Add water (15 mL) to the residue and neutralize with solid sodium bicarbonate to a pH of 7.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under vacuum.

-

Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate, 9:1) to yield the desired ethyl ester.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically used drugs.[10] Its ability to participate in hydrogen bonding and π-stacking interactions makes it an ideal core for designing molecules that can effectively bind to biological targets. Ethyl 2-(pyrimidin-5-yl)acetate serves as a crucial starting material for the synthesis of various pyrimidine-based compounds with a wide range of therapeutic applications.

Kinase Inhibitors in Oncology

A significant application of pyrimidine derivatives is in the development of kinase inhibitors for cancer therapy. For instance, derivatives of ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate are vital precursors for the synthesis of dihydropyrrolopyrimidine-selective JAK2 inhibitors.[11] The pyrimidine core often serves as a hinge-binding motif, crucial for potent and selective inhibition of the target kinase.

Figure 2: Role of pyrimidine derivatives in kinase inhibition.

Other Therapeutic Areas

Beyond oncology, pyrimidine-based compounds have shown promise in a variety of other therapeutic areas. These include their use as anti-infective agents, in treating immunological and neurological disorders, chronic pain, and diabetes mellitus.[10] The structural versatility of the pyrimidine ring allows for the fine-tuning of physicochemical and pharmacological properties to target a diverse range of biological pathways. For example, certain pyrimidine-quinoline esters have been investigated as inhibitors of human lactate dehydrogenase A (hLDHA), an enzyme implicated in cancer and other diseases.[9]

Physicochemical Properties and Analytical Characterization

A thorough understanding of the physicochemical properties of Ethyl 2-(pyrimidin-5-yl)acetate is essential for its handling, formulation, and interpretation of biological data.

Table 3: Physicochemical Properties of Ethyl 2-(pyrimidin-5-yl)acetate and a Related Derivative

| Property | Ethyl 2-(pyrimidin-5-yl)acetate | Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate |

| CAS Number | 6214-48-8[1] | 61727-34-2[4][5][11][12] |

| Molecular Formula | C₈H₁₀N₂O₂ | C₉H₁₁ClN₂O₂S[4][12] |

| Molecular Weight | 166.18 g/mol | 246.71 g/mol [4][12] |

| Appearance | [Not Specified] | [Not Specified] |

| Boiling Point | [Not Specified] | 345.8 °C at 760 mmHg[13] |

| Density | [Not Specified] | 1.32 g/cm³[13] |

| Storage | [Not Specified] | Inert atmosphere, 2-8°C[12] |

Quality Control and Analytical Methods

Ensuring the purity and identity of Ethyl 2-(pyrimidin-5-yl)acetate is paramount for reproducible research. Standard analytical techniques are employed for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 2-(pyrimidin-5-yl)acetate and its derivatives.

Hazard Identification

GHS Hazard Statements for Related Compounds:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.

Storage Recommendations

-

Conditions: Store in a tightly sealed container in a dry, well-ventilated place. For some derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended to ensure long-term stability.[12]

Conclusion

Ethyl 2-(pyrimidin-5-yl)acetate stands as a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery and development. Its commercial availability from a number of suppliers, coupled with established synthetic methodologies, makes it an accessible starting material for researchers. The continued exploration of pyrimidine-based scaffolds, facilitated by intermediates like Ethyl 2-(pyrimidin-5-yl)acetate, holds great promise for the development of novel therapeutics to address unmet medical needs, particularly in the field of oncology. This guide provides a foundational resource for scientists and researchers to effectively source, synthesize, and utilize this important chemical entity in their research endeavors.

References

- Atomax Chemicals Co., Ltd. (n.d.). Product Catalog.

- Guidechem. (n.d.). CAS 6214-48-8 | ETHYL 2-(PYRIMIDIN-5-YL)ACETATE - Suppliers list.

- Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. (n.d.). MDPI.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 27, 2026, from [Link]

- Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate: A Key Intermediate in Pharmaceutical Synthesis. (n.d.).

- Lead Sciences. (n.d.). Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate.

- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central.

- American Elements. (n.d.). Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate.

- PubChem. (n.d.). Ethyl 2-(5-bromopyrimidin-2-yl)acetate.

- Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones. (2022). PMC - NIH.

-

Pharmaffiliates. (n.d.). Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate (BSC). Retrieved January 27, 2026, from [Link]

-

Synthesis and Characterizations of Ethyl (2z) -2 -(aryl) -5 -(4- methoxyphenyl)-7 -methyl -3 -oxo-2, 3, 8, 8a-tetrahydro-5h-[9] thiozolo [3,2-a] pyrimidine-6-carboxylate as Biological Active. (n.d.). Academia.edu. Retrieved January 27, 2026, from [Source not directly available]

- IndiaMART. (n.d.). 5-ETHYL 2-METHYL PYRIDINE(104-90-5) at ₹ 600/kg.

-

CP Lab Safety. (n.d.). Ethyl 2-(pyrimidin-2-yl)acetate, min 97%, 100 mg. Retrieved January 27, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. echemi.com [echemi.com]

- 4. anaxlab.com [anaxlab.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CAS 917023-05-3 | ethyl 2-(2-bromopyrimidin-5-yl)acetate - Synblock [synblock.com]

- 7. calpaclab.com [calpaclab.com]

- 8. (PDF) Synthesis and Characterizations of Ethyl (2z) -2 -(aryl) -5 -(4- methoxyphenyl)-7 -methyl -3 -oxo-2, 3, 8, 8a-tetrahydro-5h-[1,3] thiozolo [3,2-a] pyrimidine-6-carboxylate as Biological Active Agents [academia.edu]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate - Lead Sciences [lead-sciences.com]

- 13. americanelements.com [americanelements.com]

- 14. Ethyl 2-(5-bromopyrimidin-2-yl)acetate | C8H9BrN2O2 | CID 45789883 - PubChem [pubchem.ncbi.nlm.nih.gov]

Topic: Key Intermediates in Pyrimidine Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine nucleotides are fundamental to life, serving as essential precursors for the synthesis of DNA and RNA, and playing vital roles in cellular metabolism and energy transfer. The cellular pool of these critical molecules is maintained through two interconnected pathways: de novo synthesis and salvage pathways. The de novo pathway builds pyrimidines from simple molecules, while the salvage pathway recycles pre-existing bases and nucleosides. Due to the high demand for nucleotides in proliferating cells, the enzymes and intermediates of these pathways represent critical targets for therapeutic intervention, particularly in oncology and infectious diseases. This guide provides a detailed exploration of the key intermediates in both pyrimidine synthesis pathways, focusing on the enzymatic reactions, regulatory mechanisms, and their significance in drug development. We further present field-proven experimental protocols for the analysis and quantification of these metabolic processes.

Introduction: The Central Role of Pyrimidine Metabolism

Pyrimidines, including cytosine (C), uracil (U), and thymine (T), are heterocyclic aromatic compounds that form the building blocks of nucleic acids.[][2] The synthesis and degradation of these molecules are tightly controlled to ensure cellular homeostasis, support cell growth and proliferation, and maintain genomic integrity.[3][4] Disruptions in pyrimidine metabolism can lead to severe physiological consequences, including genetic disorders and developmental abnormalities.[3][4]

The relentless demand for DNA and RNA precursors in rapidly dividing cells, such as cancer cells, makes the pyrimidine synthesis pathways a prime target for therapeutic strategies.[4][5] By understanding the key intermediates and the enzymes that catalyze their formation, researchers can design and develop potent and specific inhibitors for cancer chemotherapy and antimicrobial agents.[5][6] This guide serves as a technical resource, elucidating the biochemical logic behind each step of pyrimidine biosynthesis.

Cells utilize two primary routes for generating pyrimidine nucleotides:

-

De Novo Synthesis: An energy-intensive pathway that constructs the pyrimidine ring from simple precursors like bicarbonate, aspartate, and glutamine.[2][3]

-

Salvage Pathway: An energy-efficient route that recycles free pyrimidine bases and nucleosides derived from the degradation of nucleic acids.[3][7]

The De Novo Pyrimidine Synthesis Pathway: Building from the Ground Up

The de novo pathway is a conserved, multi-step process that culminates in the synthesis of Uridine 5'-Monophosphate (UMP), the precursor to all other pyrimidine nucleotides. A key distinction from purine synthesis is that the pyrimidine ring is assembled first and then attached to the ribose 5-phosphate moiety.[2]

Key Intermediates and Enzymatic Steps

The pathway begins in the cytosol with the synthesis of carbamoyl phosphate. This is the first and rate-limiting step, committing cellular resources to pyrimidine production.[3]

-

Reaction: Glutamine + CO₂ + 2 ATP → Carbamoyl Phosphate + Glutamate + 2 ADP + Pi.[8][9]

-

Enzyme: Carbamoyl Phosphate Synthetase II (CPS II) . It is crucial to distinguish this cytosolic enzyme from its mitochondrial counterpart, CPS I, which is involved in the urea cycle.[2]

-

Causality & Regulation: As the committed step, CPS II is a major point of allosteric regulation. It is activated by phosphoribosyl pyrophosphate (PRPP) , which signals an abundance of the ribose donor and a cellular need for nucleotide synthesis. Conversely, it is subject to feedback inhibition by Uridine Triphosphate (UTP) , the ultimate end-product of the pathway, which prevents the wasteful overproduction of pyrimidines.[3][10]

Carbamoyl phosphate is then condensed with aspartate to form carbamoyl aspartate.

-

Reaction: Carbamoyl Phosphate + Aspartate → Carbamoyl Aspartate.[]

-

Enzyme: Aspartate Transcarbamoylase (ATCase) . In bacteria, ATCase is a primary regulatory point, allosterically inhibited by Cytidine Triphosphate (CTP) and activated by ATP.[2][11]

The pyrimidine ring is formed through the cyclization of carbamoyl aspartate, which involves the removal of a water molecule.[]

The first true pyrimidine intermediate, orotate, is formed by the oxidation of dihydroorotate.

-

Reaction: Dihydroorotate + NAD⁺ → Orotate + NADH + H⁺.[4]

-

Enzyme: Dihydroorotate Dehydrogenase (DHODH) . In eukaryotes, this enzyme is located on the inner mitochondrial membrane.

-

Drug Development Insight: DHODH is a validated target for immunosuppressive and anti-cancer drugs. Inhibitors like Brequinar and Leflunomide effectively halt pyrimidine synthesis.[4]

This step marks the crucial attachment of the completed pyrimidine ring to a ribose-5-phosphate sugar moiety, provided by PRPP.

-

Reaction: Orotate + PRPP → Orotidine 5'-Monophosphate (OMP) + PPi.[][12]

-

Enzyme: Orotate Phosphoribosyltransferase (OPRTase) .[12][13]

The final step in the synthesis of the first pyrimidine nucleotide is the decarboxylation of OMP.

-

Reaction: OMP → Uridine 5'-Monophosphate (UMP) + CO₂.[][4]

-

Enzyme: OMP Decarboxylase .

-

Field-Proven Insight: In mammals and other multicellular organisms, OPRTase and OMP Decarboxylase are not independent enzymes. They exist as two catalytic domains of a single bifunctional protein known as UMP Synthase .[12] This channeling of substrates improves catalytic efficiency.

-

Clinical Significance: A genetic deficiency in UMP synthase leads to a rare metabolic disorder called Orotic Aciduria , characterized by the accumulation and excretion of orotic acid, resulting in growth retardation and anemia.[3]

From UMP, subsequent enzymatic steps produce other essential pyrimidines, including UTP, CTP, and the deoxyribonucleotides required for DNA synthesis, such as deoxythymidine monophosphate (dTMP), which is synthesized from dUMP by Thymidylate Synthase (TS) . TS is a cornerstone target for widely used chemotherapeutic agents like 5-Fluorouracil.[6][14][15]

Data Presentation: Enzymes of the De Novo Pathway

| Enzyme | Substrate(s) | Product | Key Regulators / Significance |

| Carbamoyl Phosphate Synthetase II (CPS II) | Glutamine, CO₂, 2 ATP | Carbamoyl Phosphate | Activation: ATP, PRPP. Inhibition: UTP.[3][10] Rate-limiting step. |

| Aspartate Transcarbamoylase (ATCase) | Carbamoyl Phosphate, Aspartate | Carbamoyl Aspartate | Inhibition: CTP (in bacteria).[2] |

| Dihydroorotase | Carbamoyl Aspartate | Dihydroorotate | Ring closure reaction.[2] |

| Dihydroorotate Dehydrogenase (DHODH) | Dihydroorotate | Orotate | Mitochondrial enzyme; established drug target.[4] |

| Orotate Phosphoribosyltransferase (OPRTase) | Orotate, PRPP | Orotidine 5'-Monophosphate (OMP) | Part of the bifunctional UMP Synthase in mammals.[12] |

| OMP Decarboxylase | Orotidine 5'-Monophosphate (OMP) | Uridine 5'-Monophosphate (UMP) | Part of the bifunctional UMP Synthase in mammals.[12] |

Visualization: De Novo Pyrimidine Synthesis Pathway

Caption: Simplified overview of the pyrimidine salvage pathways.

Experimental Protocols for Studying Pyrimidine Intermediates

Validating the effects of novel inhibitors or understanding metabolic flux requires robust experimental methodologies. Below are two foundational protocols.

Protocol: Spectrophotometric Assay for Dihydroorotate Dehydrogenase (DHODH) Activity

This protocol provides a self-validating system to measure the activity of DHODH by monitoring the reduction of a dye, which is coupled to the oxidation of dihydroorotate.

Principle: DHODH activity is coupled to the reduction of 2,6-dichloroindophenol (DCIP), a redox indicator that changes from blue (oxidized) to colorless (reduced). The rate of decolorization, measured at 600 nm, is directly proportional to the enzyme's activity.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

-

Substrate: 10 mM Dihydroorotate in ddH₂O.

-

Electron Acceptor: 2 mM Coenzyme Q10 and 1.2 mM DCIP in ethanol.

-

Enzyme: Purified DHODH or mitochondrial protein extract.

-

-

Assay Setup (per well of a 96-well plate):

-

Add 180 µL of Assay Buffer.

-

Add 10 µL of the Electron Acceptor solution.

-

Add 5 µL of the enzyme preparation. For a negative control, use buffer or heat-inactivated enzyme.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 5 µL of the Dihydroorotate substrate.

-

Immediately place the plate in a spectrophotometer pre-set to 37°C.

-

Measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.

-

Enzyme activity can be quantified using the molar extinction coefficient of DCIP (21 mM⁻¹cm⁻¹).

-

Protocol: Workflow for LC-MS/MS Quantification of Pyrimidine Intermediates

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying intracellular metabolites.

Workflow:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat with the compound of interest (e.g., a DHODH inhibitor) for a specified time. Include vehicle-treated cells as a control.

-

Metabolite Extraction:

-

Rapidly wash cells with ice-cold saline to remove extracellular contaminants.

-

Quench metabolism by adding 1 mL of ice-cold 80% methanol.

-

Scrape the cells and collect the cell lysate into a microcentrifuge tube.

-

Include an internal standard (e.g., ¹³C-labeled UMP) to control for extraction efficiency and instrument variability.

-

Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.

-

-

Sample Preparation:

-

Collect the supernatant containing the polar metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a suitable chromatography column (e.g., HILIC for polar compounds).

-

Develop a gradient elution method to separate the intermediates of interest.

-

Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-product ion transitions for each target intermediate (e.g., Orotate, UMP).

-

-

Data Interpretation:

-

Integrate the peak areas for each metabolite and the internal standard.

-

Calculate the relative abundance of each intermediate by normalizing its peak area to the internal standard's peak area and the initial cell number or protein content.

-

Compare the levels of intermediates between treated and control samples to determine the metabolic impact of the compound.

-

Visualization: LC-MS/MS Experimental Workflow

Caption: Logical workflow for quantifying pyrimidine intermediates via LC-MS/MS.

References

-

Dewangan, N. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. Available at: [Link]

-

Dirty Medicine. (2024, February 21). Pyrimidine Synthesis [Video]. YouTube. Available at: [Link]

-

DAV University. (n.d.). de novo synthesis of pyrimidine ribonucleotides. Retrieved January 27, 2026, from [Link]

-

Biology LibreTexts. (2023, August 31). 7.10: Pyrimidine de novo Biosynthesis. Available at: [Link]

-

El-Gazzar, M. G., et al. (n.d.). Significance and Biological Importance of Pyrimidine in the Microbial World. PMC. Available at: [Link]

-

Wikipedia. (n.d.). Orotate phosphoribosyltransferase. Retrieved January 27, 2026, from [Link]

-

Cost, M. P. (n.d.). Thymidylate synthase structure, function and implication in drug discovery. PubMed. Available at: [Link]

-

Glansdorff, N., & Cunin, R. (n.d.). Regulation of carbamoylphosphate synthesis in Escherichia coli: an amazing metabolite at the crossroad of arginine and pyrimidine biosynthesis. NIH. Available at: [Link]

-

Wikipedia. (n.d.). Carbamoyl phosphate synthetase I. Retrieved January 27, 2026, from [Link]

-

ACS Catalysis. (2020, January 2). Elucidating the Catalytic Reaction Mechanism of Orotate Phosphoribosyltransferase by Means of X-ray Crystallography and Computational Simulations. Available at: [Link]

-

Wikipedia. (n.d.). Thymidylate synthase. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). Nucleotide salvage. Retrieved January 27, 2026, from [Link]

-

PubMed. (2018, September 20). Regulation of carbamoylphosphate synthesis in Escherichia coli: an amazing metabolite at the crossroad of arginine and pyrimidine biosynthesis. Available at: [Link]

-

ResearchGate. (2025, August 9). Thymidylate Synthase Structure, Function and Implication in Drug Discovery. Available at: [Link]

-

PubMed. (1990, November 20). Kinetic mechanism of orotate phosphoribosyltransferase from Salmonella typhimurium. Available at: [Link]

-

NIH. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC. Available at: [Link]

-

Wikipedia. (n.d.). Carbamoyl phosphate synthetase II. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Purine and Pyrimidine Salvage Pathways. Retrieved January 27, 2026, from [Link]

-

RxList. (2021, November 2). Thymidylate Synthetase Inhibitors: Drug Class, Uses, Side Effects, Drug Names. Available at: [Link]

-

YouTube. (2020, July 27). carbamoyl phosphate synthetase II [Video]. Available at: [Link]

-

RSC Publishing. (n.d.). Enzyme–substrate interactions in orotate-mimetic OPRT inhibitor complexes: a QM/MM analysis. Available at: [Link]

-

PubMed. (n.d.). Thymidylate synthase: a critical target for cancer chemotherapy. Available at: [Link]

Sources

- 2. davuniversity.org [davuniversity.org]

- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 4. microbenotes.com [microbenotes.com]

- 5. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thymidylate synthase structure, function and implication in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Carbamoyl phosphate synthase II - Wikipedia [en.wikipedia.org]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 13. OPRTase - Creative Enzymes [creative-enzymes.com]

- 14. researchgate.net [researchgate.net]

- 15. Thymidylate synthase: a critical target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Pyrimidine Derivatives from Ethyl 2-(pyrimidin-5-yl)acetate

Introduction: The Enduring Potential of the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents. As a fundamental component of nucleic acids, its inherent biocompatibility and versatile chemical reactivity have made it a privileged scaffold in drug design.[1][2] Pyrimidine derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The ongoing challenge of drug resistance and the need for more targeted therapies continually drive the exploration of novel pyrimidine-based molecules.[2]

This guide provides detailed application notes and protocols for the synthesis of novel pyrimidine derivatives, commencing with the versatile starting material, Ethyl 2-(pyrimidin-5-yl)acetate. This compound possesses a key structural feature: an active methylene group adjacent to both the pyrimidine ring and an ester moiety. This "active methylene" characteristic is pivotal, as the protons on this carbon are sufficiently acidic to be removed by a base, creating a nucleophilic carbanion that can readily participate in a variety of carbon-carbon bond-forming reactions.[5] We will delve into specific, field-proven protocols that leverage this reactivity to construct diverse and potentially bioactive molecular architectures.

Core Synthetic Strategies: Leveraging the Reactivity of Ethyl 2-(pyrimidin-5-yl)acetate

The synthetic utility of Ethyl 2-(pyrimidin-5-yl)acetate primarily stems from the reactivity of its active methylene group and the potential for subsequent intramolecular cyclization reactions. Two principal strategies will be explored in detail:

-

Knoevenagel Condensation: This classic reaction involves the condensation of an active methylene compound with an aldehyde or ketone in the presence of a basic catalyst.[6][7] This approach allows for the introduction of a variety of substituents at the α-position of the acetate side chain, leading to the formation of α,β-unsaturated systems.

-

Hydrazinolysis and Subsequent Heterocyclization: The ester functionality of Ethyl 2-(pyrimidin-5-yl)acetate can be readily converted to a hydrazide. This intermediate is a versatile precursor for the construction of various fused heterocyclic systems, such as pyrazoles and triazoles, by reacting with appropriate binucleophiles.

These strategies provide a robust platform for the generation of diverse libraries of novel pyrimidine derivatives for screening in drug discovery programs.

Protocol 1: Synthesis of Novel α,β-Unsaturated Pyrimidine Derivatives via Knoevenagel Condensation

This protocol details the synthesis of a representative α,β-unsaturated pyrimidine derivative through the Knoevenagel condensation of Ethyl 2-(pyrimidin-5-yl)acetate with an aromatic aldehyde.

Causality Behind Experimental Choices:

-

Catalyst: Piperidine is a commonly used weak base catalyst for the Knoevenagel condensation. It is sufficiently basic to deprotonate the active methylene group without promoting self-condensation of the aldehyde.[3]

-

Solvent: Ethanol is a suitable solvent as it dissolves the reactants and is relatively easy to remove post-reaction.

-

Reaction Monitoring: Thin Layer Chromatography (TLC) is a crucial technique to monitor the progress of the reaction, ensuring it goes to completion and allowing for timely work-up.[8]

Experimental Workflow Diagram:

Caption: Knoevenagel Condensation Workflow.

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 2-(pyrimidin-5-yl)acetate (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in absolute ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol.

-

Purification: Dry the crude product and recrystallize it from a suitable solvent (e.g., ethanol) to afford the pure α,β-unsaturated pyrimidine derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

| Parameter | Condition | Rationale |

| Starting Materials | Ethyl 2-(pyrimidin-5-yl)acetate, Aromatic Aldehyde | Readily available precursors. |

| Catalyst | Piperidine | Mild base to facilitate deprotonation. |

| Solvent | Ethanol | Good solubility for reactants, easy to remove. |

| Temperature | Reflux | Provides sufficient energy for the reaction. |

| Reaction Time | Monitored by TLC | Ensures reaction completion and avoids side products. |

| Purification | Recrystallization | Effective method for obtaining pure crystalline product. |

Protocol 2: Synthesis of Pyrimidine-Substituted Pyrazolones via Hydrazinolysis and Cyclization

This protocol outlines a two-step synthesis of a novel pyrimidine-substituted pyrazolone, a scaffold known for its diverse biological activities.

Causality Behind Experimental Choices:

-

Hydrazinolysis: Hydrazine hydrate is a potent nucleophile that readily reacts with the ester group to form the corresponding hydrazide. The reaction is typically carried out in an alcoholic solvent.[9]

-

Cyclization: The resulting hydrazide is then condensed with a β-ketoester, such as ethyl acetoacetate. This reaction proceeds via initial condensation followed by an intramolecular cyclization to form the stable pyrazolone ring. Glacial acetic acid serves as both a solvent and a catalyst for this transformation.

Experimental Workflow Diagram:

Caption: Two-Step Synthesis of Pyrimidine-Substituted Pyrazolone.

Step-by-Step Protocol:

Step 1: Synthesis of 2-(Pyrimidin-5-yl)acetohydrazide

-

Reactant Preparation: In a round-bottom flask, dissolve Ethyl 2-(pyrimidin-5-yl)acetate (1 equivalent) in ethanol.

-

Reagent Addition: Add hydrazine hydrate (1.2 equivalents) dropwise to the solution with stirring.

-

Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be used in the next step without further purification or can be recrystallized from ethanol if necessary.

Step 2: Synthesis of the Pyrimidine-Substituted Pyrazolone

-

Reactant Preparation: Suspend the 2-(pyrimidin-5-yl)acetohydrazide (1 equivalent) from Step 1 and ethyl acetoacetate (1 equivalent) in glacial acetic acid.

-

Reaction: Heat the mixture to reflux for 6-8 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the precipitate by filtration, wash with water, and dry.

-

Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the pure pyrimidine-substituted pyrazolone.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

| Parameter | Condition | Rationale |

| Reagents (Step 1) | Hydrazine Hydrate | Efficient conversion of ester to hydrazide. |

| Solvent (Step 1) | Ethanol | Good solvent for reactants. |

| Reagents (Step 2) | Ethyl Acetoacetate | Provides the carbon backbone for the pyrazolone ring. |

| Solvent/Catalyst (Step 2) | Glacial Acetic Acid | Facilitates condensation and cyclization. |

| Temperature | Reflux | Drives the reactions to completion. |

| Purification | Recrystallization | Effective for obtaining high-purity final product. |

Conclusion and Future Perspectives

The protocols detailed herein provide a solid foundation for the synthesis of novel pyrimidine derivatives from the versatile starting material, Ethyl 2-(pyrimidin-5-yl)acetate. The Knoevenagel condensation and the hydrazinolysis-cyclization sequence are robust and adaptable methods for generating a wide array of structurally diverse compounds. These newly synthesized molecules can serve as valuable additions to compound libraries for high-throughput screening in various drug discovery programs. Further exploration of different aldehydes, ketones, and β-dicarbonyl compounds in these reactions will undoubtedly lead to the discovery of new pyrimidine derivatives with unique pharmacological profiles, contributing to the ongoing development of next-generation therapeutics.

References

-

Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]

-

Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

-

The class of compounds which contain a methylene group (-CH2-) directly bonded to two. Shivaji College. [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

-

Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. [Link]

-

Utility of a Pyrimidin-2-Thione Derivative in Synthesis of New Fused Thiazolo[3,2-a]pyrimidines. Sci-Hub. [Link]

-

Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. [Link]

-

To Chemistry Journal Vol 7 (2020) ISSN: 2581-7507 [Link] Part –V: Utilities of Active Methylen. Purkh. [Link]

-

Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Pandawa Institute Journals. [Link]

-

Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]

-

The Knoevenagel Condensation. ResearchGate. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]

-

Selective Nucleophilic Substitution Reactions in 2,4,6-Trisulfanyl-Substituted Pyrimidine-5-carbonitriles by Secondary Amines. ResearchGate. [Link]

-

Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Preprints.org. [Link]

-

Synthesis of novel pyrimidine and fused pyrimidine derivatives. Cairo University. [Link]

-

Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica. [Link]

-

Knoevenagel Condensation. Cambridge University Press. [Link]

-

Tandem Four Component Condensation Reaction of Aryl Aldehydes with Ethyl Acetoacetate, Malononitrile, and Hydrazine Hydrate using Boric Acid in Water as an Efficient and Green Catalytic System. ResearchGate. [Link]

-

Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. [Link]

-

one-pot three-component condensation reaction of aldehyde, ethyl... ResearchGate. [Link]

-

Screening of various active methylene compounds for selection of best... ResearchGate. [Link]

-

The reaction of aromatic aldehyde, ethyl/methyl acetoacetate and... ResearchGate. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. shivajicollege.ac.in [shivajicollege.ac.in]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

Application Notes and Protocols: A Guide to Polymer-Supported Synthesis of Pyrimidine Derivatives

Introduction: The Strategic Advantage of Solid-Phase Pyrimidine Synthesis

Pyrimidine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The urgent need for rapid lead discovery and optimization in drug development necessitates efficient and high-throughput synthetic methodologies. Traditional solution-phase synthesis of compound libraries is often hampered by tedious purification steps, leading to significant time and material loss.

Polymer-supported synthesis, a cornerstone of modern combinatorial chemistry, offers a powerful alternative. By anchoring the initial building block to an insoluble polymer resin, reactants and byproducts in the solution phase can be easily removed by simple filtration and washing.[2] This approach not only streamlines the purification process but also allows for the use of excess reagents to drive reactions to completion, ultimately accelerating the drug discovery process. This guide provides an in-depth exploration of the principles and protocols for the polymer-supported synthesis of pyrimidine derivatives, tailored for researchers, scientists, and drug development professionals.

Core Principles: Designing a Robust Solid-Phase Synthesis Strategy

The success of a polymer-supported synthesis hinges on the judicious selection of the solid support, the linker strategy, and the reaction conditions. Understanding the interplay of these elements is crucial for developing a self-validating and efficient synthetic workflow.

Choosing the Right Solid Support

The insoluble polymer matrix, or resin, is the foundation of solid-phase synthesis. Its physical and chemical properties dictate the reaction environment. The most common resins are based on cross-linked polystyrene, often with divinylbenzene (DVB) as the cross-linking agent. The degree of cross-linking influences the resin's swelling characteristics in different solvents, which in turn affects reagent diffusion and reaction kinetics. Other polymer matrices, such as polyethylene glycol (PEG)-grafted polystyrene (e.g., TentaGel), offer altered polarity and swelling properties, which can be advantageous for certain synthetic routes.

The Crucial Role of the Linker

The linker is a bifunctional molecule that connects the nascent pyrimidine scaffold to the solid support. A well-designed linker must be stable throughout the synthetic sequence and allow for selective cleavage of the final product from the resin under conditions that do not degrade the target molecule. Linker selection is therefore a critical decision that dictates the overall synthetic strategy.

-

Traceless Linkers: These linkers are designed to be cleaved in a way that leaves no residual functionality on the final product.[3] This is particularly desirable in medicinal chemistry, as it avoids introducing potentially confounding structural motifs. Silicon- and sulfur-based linkers are common examples, often cleaved under specific oxidative, reductive, or fluoride-mediated conditions.

-

"Catch and Release" Strategies: This elegant purification technique utilizes a polymer-supported reagent to selectively "catch" the desired product from a reaction mixture. After washing away impurities, the purified product is then "released" from the solid support.[4][5] This approach combines the benefits of solid-phase purification with solution-phase reactivity.

Visualizing the Workflow: A Generalized Approach

The following diagram illustrates a generalized workflow for the polymer-supported synthesis of a substituted pyrimidine derivative.

Caption: Generalized workflow for polymer-supported pyrimidine synthesis.

Detailed Application Notes and Protocols

The following protocols provide step-by-step methodologies for the synthesis of key pyrimidine scaffolds on solid support.

Protocol 1: Synthesis of 2,4,6-Trisubstituted Pyrimidines via a Polymer-Bound Chalcone Intermediate

This protocol outlines a reliable method for the synthesis of a library of 2,4,6-trisubstituted pyrimidines starting from a polymer-bound chalcone.[3][6]

Materials:

-

Wang Resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)

-

4-Hydroxyacetophenone

-

Substituted Aromatic Aldehydes

-

Guanidine Hydrochloride

-

Potassium tert-Butoxide

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Trifluoroacetic Acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized Water

Instrumentation:

-

Solid-phase synthesis vessel

-

Shaker or wrist-action shaker

-

Filtration apparatus

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer (MS)

-

Nuclear magnetic resonance (NMR) spectrometer

Experimental Protocol:

-

Resin Swelling: Swell the Wang resin (1.0 g, ~1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

-

Attachment of the First Building Block:

-

To the swollen resin, add a solution of 4-hydroxyacetophenone (3.0 mmol, 3.0 equiv) in DMF (5 mL).

-

Add a solution of a suitable coupling reagent, such as 2,6-dichlorobenzoyl chloride (3.0 mmol, 3.0 equiv) and pyridine (3.0 mmol, 3.0 equiv) in DMF (5 mL).

-

Shake the mixture at room temperature for 12 hours.

-

Filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

-

-

Formation of the Polymer-Bound Chalcone:

-

Swell the resin from the previous step in a solution of potassium tert-butoxide (5.0 mmol, 5.0 equiv) in DMF (10 mL).

-

Add a solution of the desired substituted aromatic aldehyde (5.0 mmol, 5.0 equiv) in DMF (5 mL).

-

Shake the mixture at 50 °C for 24 hours.

-

Filter the resin and wash sequentially with DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

-

-

Pyrimidine Ring Formation:

-

Swell the chalcone-bound resin in a solution of guanidine hydrochloride (10.0 mmol, 10.0 equiv) and potassium tert-butoxide (10.0 mmol, 10.0 equiv) in DMF (15 mL).

-

Shake the mixture at 80 °C for 48 hours.

-

Filter the resin and wash sequentially with DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

-

-

Cleavage from the Resin:

-

Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, 10 mL) for 2 hours at room temperature.[4]

-

Filter the resin and wash with additional TFA (2 x 2 mL).

-

Combine the filtrates and concentrate under a stream of nitrogen.

-

Precipitate the crude product by adding cold diethyl ether.

-

-

Purification and Characterization:

-

Purify the crude product by preparative HPLC.

-

Characterize the final product by LC-MS and NMR spectroscopy.

-

Reaction Monitoring: The progress of the on-resin reactions can be monitored by cleaving a small sample of the resin and analyzing the cleaved material by LC-MS. FT-IR spectroscopy of the resin beads can also provide valuable information about the presence or absence of key functional groups.[7]

Protocol 2: Biginelli Reaction on Solid Support for the Synthesis of Dihydropyrimidines

The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidines that can be readily adapted to a solid-phase format.[8][9][10]

Materials:

-

Rink Amide Resin (100-200 mesh, 1% DVB, ~0.5 mmol/g loading)

-

Substituted Aromatic Aldehydes

-

Ethyl Acetoacetate

-

Urea or Thiourea

-

Ethanol (EtOH)

-

Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic Acid (TFA)